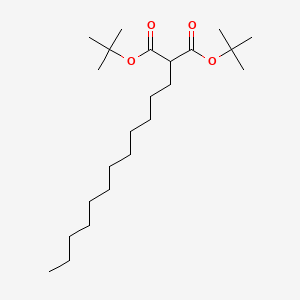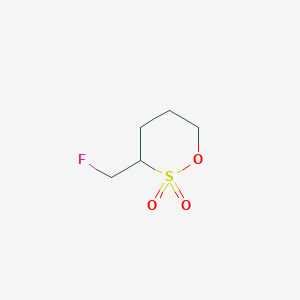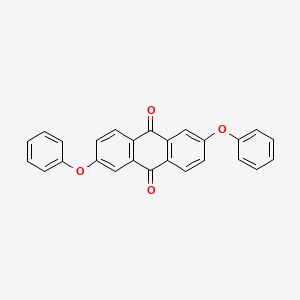
2,6-Diphenoxy-9,10-anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenoxy-9,10-anthraquinone is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenoxy-9,10-anthraquinone typically involves the introduction of phenoxy groups to the anthraquinone core. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with 2,6-dichloro-9,10-anthraquinone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diphenoxy-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can replace the phenoxy groups in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone-2,6-dione, while reduction can produce 2,6-diphenoxy-9,10-dihydroanthracene.
Applications De Recherche Scientifique
2,6-Diphenoxy-9,10-anthraquinone has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of 2,6-Diphenoxy-9,10-anthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The phenoxy groups enhance its ability to interact with hydrophobic regions of proteins and membranes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- 2,6-Diphenyl-9,10-anthraquinone
- 2,6-Di(thien-2′-yl)-9,10-anthraquinone
- 2,6-Bis(9′,9′-dioctylfluoren-2′-yl)-9,10-anthraquinone
Uniqueness: 2,6-Diphenoxy-9,10-anthraquinone is unique due to the presence of phenoxy groups, which impart distinct electronic and steric properties. These modifications enhance its solubility, stability, and reactivity compared to other anthraquinone derivatives. The phenoxy groups also influence its photophysical properties, making it suitable for applications in organic electronics and photodynamic therapy .
Propriétés
Formule moléculaire |
C26H16O4 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
2,6-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H16O4/c27-25-22-14-12-20(30-18-9-5-2-6-10-18)16-24(22)26(28)21-13-11-19(15-23(21)25)29-17-7-3-1-4-8-17/h1-16H |
Clé InChI |
UVAHOVVHRHOLRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


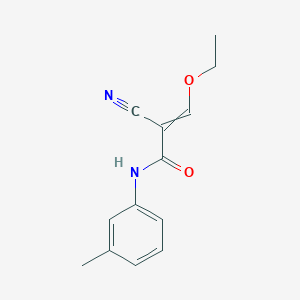
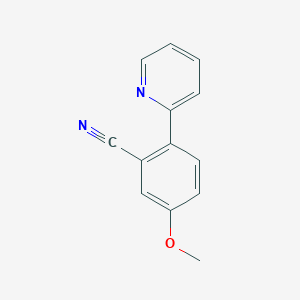

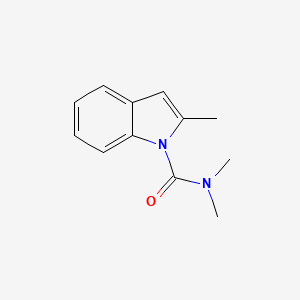

![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
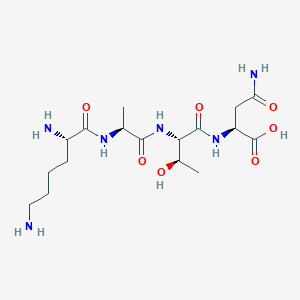
![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)
